
Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Descripción general
Descripción
“Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H5F3N2O4 and a molecular weight of 238.12 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: COC(=O)C1=C(C(=O)NC(=O)N1)C(F)(F)F . This indicates that the compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group attached to it.Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm^3 . Its molar refractivity is 69.9±0.3 cm^3, and it has a polar surface area of 96 Å^2 . The compound also has several freely rotating bonds .Aplicaciones Científicas De Investigación
Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate has been studied for its potential applications in various scientific research fields. The compound has been found to possess unique properties that make it suitable for use in drug development, enzyme inhibition, and biochemical and physiological research. For example, this compound has been used to inhibit the activity of the enzyme dihydropyrimidinase (DHP) in the synthesis of pyrimidine derivatives. The compound has also been studied for its potential to inhibit the activity of the enzyme cyclooxygenase (COX) in the synthesis of prostaglandins. In addition, this compound has been studied for its potential to inhibit the activity of the enzyme thymidylate synthase (TS) in the synthesis of thymidine.
Mecanismo De Acción
The mechanism of action of Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate is not fully understood. However, it is believed that the compound may act as a competitive inhibitor of the enzyme dihydropyrimidinase (DHP) in the synthesis of pyrimidine derivatives. The compound may also act as a competitive inhibitor of the enzyme cyclooxygenase (COX) in the synthesis of prostaglandins. Additionally, this compound may act as a competitive inhibitor of the enzyme thymidylate synthase (TS) in the synthesis of thymidine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, the compound has been found to inhibit the activity of the enzyme dihydropyrimidinase (DHP) in the synthesis of pyrimidine derivatives. The compound has also been found to inhibit the activity of the enzyme cyclooxygenase (COX) in the synthesis of prostaglandins. Additionally, this compound has been found to inhibit the activity of the enzyme thymidylate synthase (TS) in the synthesis of thymidine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate in laboratory experiments include its ability to inhibit the activity of the enzyme dihydropyrimidinase (DHP) in the synthesis of pyrimidine derivatives, its ability to inhibit the activity of the enzyme cyclooxygenase (COX) in the synthesis of prostaglandins, and its ability to inhibit the activity of the enzyme thymidylate synthase (TS) in the synthesis of thymidine. The main limitation of using this compound in laboratory experiments is the lack of extensive research into the compound’s biochemical and physiological effects.
Direcciones Futuras
Future research into Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate should focus on further elucidating the compound’s biochemical and physiological effects. Additionally, further research should focus on the development of new methods for synthesizing the compound. Additionally, further research should focus on the development of new methods for using this compound in laboratory experiments. Finally, further research should focus on the development of new methods for using this compound in drug development and enzyme inhibition.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2,4-dioxo-5-(trifluoromethyl)-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O4/c1-16-5(14)3-2(7(8,9)10)4(13)12-6(15)11-3/h1H3,(H2,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXXWPHKTCKNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670637 | |
| Record name | Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936476-63-0 | |
| Record name | Methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




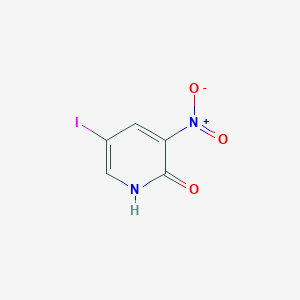

![2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1388354.png)
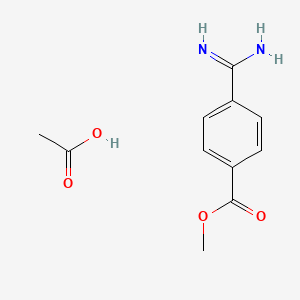
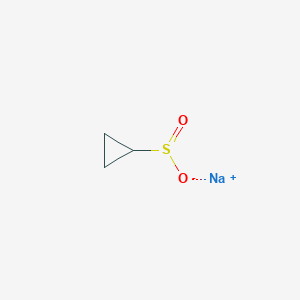


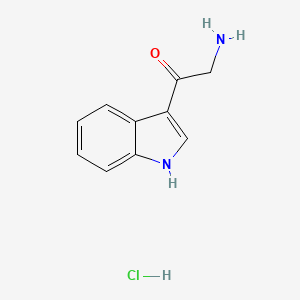
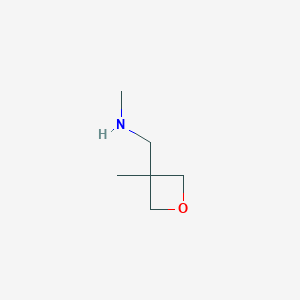

![1-{3-[(tert-butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1388365.png)

![N-[4-(Isopentyloxy)benzyl]-2-butanamine](/img/structure/B1388371.png)